Product packaging for Dimethyl (cyclopropylmethyl)phosphonate(Cat. No.:CAS No. 113563-12-5)

Dimethyl (cyclopropylmethyl)phosphonate

Cat. No.: B14305208
CAS No.: 113563-12-5
M. Wt: 164.14 g/mol
InChI Key: UGOOJIODFOGSOB-UHFFFAOYSA-N
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Description

Dimethyl (cyclopropylmethyl)phosphonate is a high-purity organophosphorus compound serving as a versatile precursor and building block in advanced organic synthesis and medicinal chemistry research. Its molecular structure, featuring a reactive phosphonate ester group adjacent to a strained cyclopropyl ring, makes it a valuable reagent for the Horner-Wadsworth-Emmons reaction, a key method for the stereoselective synthesis of alkenes. In research applications, this phosphonate is primarily used to introduce the cyclopropylmethylene moiety into target molecules. This functionality is of significant interest in the development of pharmaceutical compounds and bioactive probes, as the cyclopropyl group can influence a molecule's metabolic stability, lipophilicity, and three-dimensional conformation. The compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O3P B14305208 Dimethyl (cyclopropylmethyl)phosphonate CAS No. 113563-12-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113563-12-5

Molecular Formula

C6H13O3P

Molecular Weight

164.14 g/mol

IUPAC Name

dimethoxyphosphorylmethylcyclopropane

InChI

InChI=1S/C6H13O3P/c1-8-10(7,9-2)5-6-3-4-6/h6H,3-5H2,1-2H3

InChI Key

UGOOJIODFOGSOB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1CC1)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl Cyclopropylmethyl Phosphonate and Its Derivatives

Michaelis-Arbuzov Reaction Pathways in Phosphonate (B1237965) Ester Synthesis

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, provides a reliable method for the formation of phosphonate esters. nih.govrsc.orgorganicreactions.org This reaction and its variations are pivotal in the synthesis of a wide array of phosphonates, including dimethyl (cyclopropylmethyl)phosphonate.

Conventional Michaelis-Arbuzov Reactions for Dialkyl Phosphonate Formation

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of trimethyl phosphite with a (cyclopropylmethyl)halide, such as (bromomethyl)cyclopropane.

The reaction mechanism initiates with the nucleophilic attack of the phosphorus atom in trimethyl phosphite on the electrophilic carbon of the (cyclopropylmethyl)halide. This step forms a quasi-phosphonium salt intermediate. The displaced halide ion then attacks one of the methyl groups of the phosphonium (B103445) salt in a second SN2 reaction, leading to the formation of the desired this compound and a methyl halide as a byproduct. nih.gov

Reactant 1Reactant 2ProductConditions
Trimethyl phosphite(Bromomethyl)cyclopropaneThis compoundHeat
Triethyl phosphite(Iodomethyl)cyclopropaneDiethyl (cyclopropylmethyl)phosphonateHeat

This table presents a generalized representation of the conventional Michaelis-Arbuzov reaction for the synthesis of (cyclopropylmethyl)phosphonates.

This method is advantageous due to its simplicity and the ready availability of the starting materials. However, it often requires elevated temperatures to proceed at a reasonable rate.

Radical-Mediated Arbuzov Reactions for Alkylphosphonate Synthesis

To circumvent the often harsh conditions of the conventional Michaelis-Arbuzov reaction, radical-mediated alternatives have been developed. These reactions can proceed under milder conditions and exhibit a broader substrate scope. One such approach involves a photoredox-catalyzed reaction of alkyl bromides or iodides with a suitable phosphonylation reagent.

In this process, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) process, leading to the formation of an alkyl radical from the alkyl halide. This radical then adds to a phosphorus(III) species, such as a specially designed phosphite, to form a phosphoranyl radical intermediate. Subsequent β-scission of this intermediate, followed by a workup with an alcohol like methanol (B129727), yields the corresponding dialkyl alkylphosphonate. This methodology offers the potential for the synthesis of this compound from (bromomethyl)cyclopropane under ambient temperature.

Carbon-Phosphorus Bond Forming Reactions

Beyond the Michaelis-Arbuzov reaction, other carbon-phosphorus bond-forming strategies, particularly those catalyzed by transition metals, have emerged as powerful tools for the synthesis of phosphonates.

Transition-Metal-Catalyzed C-P Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide a versatile method for the formation of C-P bonds. Catalysts based on palladium and nickel are commonly employed to couple organohalides or organometallic reagents with a phosphorus-containing species. For the synthesis of this compound, a plausible approach involves the cross-coupling of a cyclopropylmethyl organometallic reagent, such as (cyclopropylmethyl)magnesium bromide, with a suitable phosphorus electrophile like dimethyl chlorophosphite.

Alternatively, a Hirao-type reaction could be employed, which typically involves the palladium-catalyzed cross-coupling of an alkyl halide with a dialkyl phosphite. In this scenario, (bromomethyl)cyclopropane could be coupled with dimethyl phosphite in the presence of a palladium catalyst and a base.

Substrate 1Substrate 2CatalystProduct
(Cyclopropylmethyl)magnesium bromideDimethyl chlorophosphitePd or Ni catalystThis compound
(Bromomethyl)cyclopropaneDimethyl phosphitePd catalyst, BaseThis compound

This interactive table illustrates representative transition-metal-catalyzed cross-coupling reactions for the synthesis of this compound.

These methods are often characterized by their high functional group tolerance and milder reaction conditions compared to the traditional Arbuzov reaction.

Direct Cyclopropanation Strategies for Cyclopropylmethylphosphonates

To synthesize a precursor for this compound, one could start with dimethyl vinylphosphonate. The Simmons-Smith reaction on dimethyl vinylphosphonate would introduce the cyclopropane (B1198618) ring, yielding dimethyl (cyclopropyl)phosphonate, which could then be further functionalized if necessary. More recent advancements have also demonstrated the use of biocatalysts for the stereoselective cyclopropanation of vinylarenes using a phosphonyl diazo reagent. nih.gov

Alkene SubstrateReagentsProduct
Dimethyl vinylphosphonateCH₂I₂, Zn(Cu)Dimethyl (cyclopropyl)phosphonate

This table showcases the Simmons-Smith cyclopropanation as a direct strategy for forming a cyclopropylphosphonate.

The use of zirconocene complexes in organic synthesis is well-established, particularly in the formation of carbon-carbon bonds. While zirconocene-mediated reactions are known to be involved in various transformations including the cleavage of C-C bonds in cyclopropanes, their specific application in the direct cyclopropanation of 1-alkynylphosphonates to form cyclopropylmethylphosphonates is a specialized area of research. Theoretical pathways could involve the formation of a zirconacyclopropene intermediate from the reaction of a 1-alkynylphosphonate with a zirconocene equivalent. Subsequent reaction of this intermediate could potentially lead to the formation of a cyclopropylphosphonate derivative. However, detailed and established protocols for this specific transformation are not widely documented in general chemical literature.

Alkylation and Derivatization Approaches

The construction and functionalization of this compound and its analogs are predominantly achieved through alkylation of phosphorus precursors and subsequent chemical modifications of the cyclopropylmethyl moiety.

Alkylation of Dimethyl Phosphite Precursors

A primary and widely utilized method for the synthesis of dialkyl alkylphosphonates, including this compound, is the Michaelis-Arbuzov reaction. semanticscholar.orgwikipedia.orgnih.govresearchgate.net This reaction involves the alkylation of a trialkyl phosphite with an alkyl halide. semanticscholar.orgwikipedia.org

In the context of this compound synthesis, the reaction would typically involve the treatment of trimethyl phosphite with (bromomethyl)cyclopropane. The mechanism initiates with the nucleophilic attack of the phosphorus atom of trimethyl phosphite on the electrophilic carbon of (bromomethyl)cyclopropane. This results in the formation of a phosphonium salt intermediate. Subsequently, the bromide ion attacks one of the methyl groups of the phosphonium salt in an SN2 reaction, leading to the formation of this compound and methyl bromide. wikipedia.org

While specific research detailing the synthesis of this compound is not extensively available, the general parameters of the Michaelis-Arbuzov reaction are well-established. The reaction is often carried out at elevated temperatures, and the choice of solvent can vary. The progress of the reaction can be monitored by the removal of the volatile alkyl halide byproduct.

A related approach involves the use of dimethyl phosphite as the precursor. However, this typically requires deprotonation of the dimethyl phosphite to form a more nucleophilic species before alkylation with (bromomethyl)cyclopropane.

Reactant 1Reactant 2ReactionProduct
Trimethyl phosphite(Bromomethyl)cyclopropaneMichaelis-Arbuzov ReactionThis compound
Dimethyl phosphite(Bromomethyl)cyclopropaneAlkylation (with base)This compound

Functionalization of the Cyclopropylmethyl Scaffold in Phosphonate Esters

Once the (cyclopropylmethyl)phosphonate core is established, further derivatization can be achieved by modifying the cyclopropylmethyl group. A notable example is the amination of a functionalized (cyclopropylmethyl)phosphonate ester. scirp.orgresearchgate.net

In a study focused on creating aminated (cyclopropylmethyl)phosphonates, researchers started with diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate. scirp.org This starting material was synthesized from diethyl (5-chloropent-1-yn-1-yl)phosphonate through a zirconacycle intermediate. scirp.org The subsequent amination was achieved by reacting the chlorinated cyclopropylmethylphosphonate with various primary and secondary amines in the presence of Hünig's base (diisopropylethylamine, DIPEA). scirp.org This reaction proceeds via nucleophilic substitution of the chloride by the amine.

The reactions were typically carried out in a sealed vial at an elevated temperature (e.g., 70°C) for an extended period (e.g., 48 hours). scirp.org This method allows for the introduction of a variety of amino groups onto the cyclopropylmethyl scaffold, leading to a library of aminated derivatives. The yields of these amination reactions are generally moderate to good. scirp.org

Starting MaterialReagentsProductYield (%)
Diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonateAmylamine, Hünig's baseDiethyl ((1-(3-(amylamino)propyl)cyclopropyl)methyl)phosphonate73
Diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonateIsopropylamine, Hünig's baseDiethyl ((1-(3-(isopropylamino)propyl)cyclopropyl)methyl)phosphonate68
Diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonateBenzylamine, Hünig's baseDiethyl ((1-(3-(benzylamino)propyl)cyclopropyl)methyl)phosphonate70

This approach highlights a viable strategy for the derivatization of the cyclopropylmethyl group in phosphonate esters, enabling the synthesis of a range of functionalized analogs for further investigation.

Reactivity and Mechanistic Investigations of Dimethyl Cyclopropylmethyl Phosphonate

Chemical Transformations Involving the Phosphonate (B1237965) Ester Group

The phosphonate ester group is the primary site of reactivity in dimethyl (cyclopropylmethyl)phosphonate, readily undergoing cleavage of its P-O-C bonds through several established methods to yield the corresponding phosphonic acid or other ester derivatives.

Hydrolysis and Dealkylation Reactions to Phosphonic Acids

The conversion of this compound to (cyclopropylmethyl)phosphonic acid is a fundamental transformation, achievable through both harsh acidic hydrolysis and milder dealkylation procedures. These methods are broadly applicable to dialkyl phosphonates for the synthesis of their corresponding phosphonic acids.

Acid-catalyzed hydrolysis is a common and direct method for this conversion. scirp.org The process typically involves refluxing the phosphonate ester with a concentrated strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). scirp.orgresearchgate.net This reaction proceeds in two consecutive steps, cleaving the two methyl ester groups to liberate the phosphonic acid. researchgate.net While effective, these conditions are vigorous and may not be suitable for substrates containing acid-sensitive functional groups. researchgate.net

A significantly milder and more versatile approach is the dealkylation using silyl (B83357) halides, often referred to as the McKenna reaction when using bromotrimethylsilane (B50905) (BTMS). mdpi.com This two-step procedure involves the reaction of the dialkyl phosphonate with an excess of a trimethylsilyl (B98337) halide, such as iodotrimethylsilane (B154268) (TMSI) or bromotrimethylsilane (BTMS), to form a bis(trimethylsilyl) phosphonate intermediate. mdpi.com This intermediate is highly susceptible to hydrolysis and is readily converted to the final phosphonic acid upon subsequent treatment with a protic solvent like methanol (B129727) or water. mdpi.com The use of chlorotrimethylsilane (B32843) (TMCS) has also been reported, though it is less reactive than its bromo and iodo counterparts; its efficacy can be improved by conducting the reaction in a sealed vessel. rsc.org The reaction conditions can be further optimized, with microwave-assisted BTMS dealkylations being completed in minutes rather than hours. researchgate.net

MethodReagentsTypical ConditionsProductRef.
Acidic HydrolysisConcentrated HCl or HBrReflux for 1-12 hours(Cyclopropylmethyl)phosphonic acid researchgate.net, scirp.org
Silyl DealkylationBromotrimethylsilane (BTMS), then MethanolSolvent (e.g., CH2Cl2), Room Temp or Microwave(Cyclopropylmethyl)phosphonic acid researchgate.net, mdpi.com
Silyl DealkylationIodotrimethylsilane (TMSI), then H2OMild, non-aqueous conditions(Cyclopropylmethyl)phosphonic acid mdpi.com
Silyl DealkylationChlorotrimethylsilane (TMCS)Compatible solvent, Sealed vessel(Cyclopropylmethyl)phosphonic acid rsc.org

Transesterification Processes and Related Modifications

Transesterification of the phosphonate ester group allows for the synthesis of new phosphonate esters from this compound. This reaction involves exchanging the methyl groups for other alkyl or aryl groups by reacting the phosphonate with an excess of a different alcohol in the presence of a catalyst. For instance, the transesterification of dimethyl methylphosphonate (B1257008) with benzyl (B1604629) alcohol has been achieved using imidazolylidene carbenes as catalysts, with the removal of the methanol byproduct driving the reaction to completion. researchgate.net Such processes are crucial for modifying the steric and electronic properties of the phosphonate and for creating phosphonate prodrugs with enhanced biological membrane permeability. rsc.org

Related modifications include the stepwise synthesis of mixed phosphonate esters. This can be achieved by first selectively mono-dealkylating the starting diester to a phosphonic ester-acid derivative, followed by alkylation with a different alkyl halide. thieme-connect.de Microwave-assisted, solvent-free alkylation of these monoesters in the presence of a base like triethylamine (B128534) provides an efficient route to phosphonates with two different alkoxy groups. thieme-connect.de

Reactivity of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is characterized by its three-membered ring, which imparts significant ring strain. However, in the absence of activating functional groups, this moiety is generally stable and less prone to reactions compared to the phosphonate ester group.

Ring-Opening Reactions and Skeletal Rearrangements

The cyclopropyl (B3062369) ring is a robust functional group that does not readily undergo ring-opening or skeletal rearrangements. Such reactions typically require activation by adjacent groups, such as vinyl or carbonyl functionalities, which can stabilize intermediates formed during the ring-opening process. researchgate.netresearchgate.net For instance, phosphine-catalyzed ring-opening of cyclopropenones proceeds efficiently due to the high ring strain and the presence of the carbonyl group. nih.gov Similarly, protonation or Lewis acid treatment of phosphiranes, the phosphorus analogues of cyclopropanes, can lead to ring-opening via P-C bond cleavage. nih.gov

In this compound, the cyclopropane (B1198618) ring is not directly attached to an activating group, being separated from the phosphonate by a methylene (B1212753) spacer. Consequently, this moiety exhibits high stability, and ring-opening reactions are not prominently reported under typical synthetic conditions. Skeletal rearrangements, such as the Cope rearrangement or researchgate.netrsc.org hydride shifts, are characteristic of unsaturated phosphonates rather than saturated cycloalkyl systems.

Involvement in Cycloaddition and Cyclization Reactions

The direct participation of the cyclopropylmethyl group in cycloaddition or cyclization reactions is limited due to its saturated and unactivated nature. Formal cycloaddition reactions involving cyclopropanes, such as [3+2] or [3+3] cycloadditions, almost exclusively utilize "donor-acceptor" cyclopropanes, which are substituted with both an electron-donating and an electron-withdrawing group to facilitate ring opening by a Lewis acid into a zwitterionic intermediate. researchgate.net this compound does not fit this structural paradigm.

While the molecule itself is not prone to cycloaddition, the synthesis of the cyclopropylphosphonate framework is often achieved through a cyclopropanation reaction. A highly stereoselective method involves the biocatalytic cyclopropanation of olefins using dimethyl (diazomethyl)phosphonate as a carbene precursor, catalyzed by engineered myoglobin (B1173299) variants. researchgate.net This approach highlights the construction of the C-C bonds of the cyclopropane ring as a key synthetic step, rather than the subsequent reaction of the ring itself. researchgate.net

Mechanistic Studies of Specific Reactions

Mechanistic investigations provide insight into the pathways of the aforementioned reactions. The hydrolysis and dealkylation of the phosphonate ester group are well-understood processes.

Hydrolysis/Dealkylation Mechanism: Acid-catalyzed hydrolysis of phosphonate esters is believed to occur via protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom, leading to P-O bond cleavage. researchgate.net Alternatively, a nucleophilic attack on the methyl carbon (SN2 mechanism) can also occur. The dealkylation by silyl halides proceeds through a different pathway. The reaction is initiated by a nucleophilic attack of the phosphonate's phosphoryl oxygen onto the silicon atom of the silyl halide, displacing the halide ion. researchgate.net This forms a phosphonium (B103445) intermediate, which is then attacked by the displaced halide ion at one of the ester alkyl carbons, cleaving the C-O bond and forming an alkyl halide and a silyl ester. The process is repeated for the second ester group, yielding the bis(trimethylsilyl) phosphonate.

Elucidation of Reaction Intermediates and Transition States

Detailed studies identifying the specific reaction intermediates and transition states involved in the reactions of this compound have not been found in the reviewed literature.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Quantitative data from kinetic and thermodynamic analyses of the reaction pathways for this compound are not available. Consequently, no data tables or detailed research findings can be presented for this section.

Advanced Spectroscopic and Analytical Characterization Techniques for Dimethyl Cyclopropylmethyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For Dimethyl (cyclopropylmethyl)phosphonate, ¹H, ¹³C, and ³¹P NMR, often complemented by multi-dimensional techniques, are used to assemble a complete structural picture.

The ¹H NMR spectrum of this compound provides key information about the number of different types of protons and their connectivity.

Cyclopropyl (B3062369) Protons: The protons on the cyclopropyl ring are magnetically distinct and typically appear as complex multiplets in the upfield region of the spectrum, generally between 0.2 and 1.2 ppm. This characteristic chemical shift is due to the shielding effects of the strained three-membered ring.

Methylene (B1212753) Protons (-CH₂-P): The two protons of the methylene group adjacent to the phosphorus atom are expected to resonate as a doublet. This splitting pattern arises from the coupling with the phosphorus-31 nucleus (²JP-H coupling). The chemical shift for these protons would typically be in the 1.5-2.0 ppm range.

Methoxy (B1213986) Protons (-OCH₃): The six protons of the two equivalent methoxy groups attached to the phosphorus atom will appear as a doublet due to coupling with the phosphorus nucleus (³JP-H coupling). chemicalbook.com This signal is typically found further downfield, around 3.6-3.9 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Group Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Cyclopropyl-H 0.2 - 1.2 Multiplet -
Methylene (-CH₂-P) 1.5 - 2.0 Doublet ²JP-H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the presence of phosphorus, the signals for carbon atoms near the phosphonate (B1237965) group will be split.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region of the spectrum, typically between 5 and 20 ppm.

Methylene Carbon (-CH₂-P): The carbon of the methylene bridge will be observed as a doublet due to direct one-bond coupling to the phosphorus nucleus (¹JP-C). This large coupling constant is a definitive indicator of a direct C-P bond.

Methoxy Carbons (-OCH₃): The carbons of the two equivalent methoxy groups will also appear as a doublet, resulting from two-bond coupling to the phosphorus atom (²JP-C). chemicalbook.com These signals are typically found in the 50-55 ppm range. psu.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Group Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to P-coupling)
Cyclopropyl-C 5 - 20 Singlet
Methylene (-CH₂-P) 25 - 35 Doublet

³¹P NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. huji.ac.ilmdpi.com Since the ³¹P nucleus has a spin of 1/2 and 100% natural abundance, spectra can be acquired relatively quickly. mdpi.com The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents.

For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for alkyl phosphonates of this type typically falls within the +20 to +35 ppm range (relative to an 85% H₃PO₄ standard). rsc.orgnih.gov This specific chemical shift provides direct evidence for the presence and electronic environment of the phosphonate functional group. huji.ac.il

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. mdpi.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A ¹H-¹H COSY spectrum would show cross-peaks connecting the signals of the methylene bridge protons to the adjacent cyclopropyl protons, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, in this case, carbon-13. utoronto.ca An HSQC or HMQC spectrum provides direct evidence for which protons are attached to which carbons. beilstein-journals.orgbiorxiv.org For example, it would show a correlation between the methylene proton signal and the methylene carbon signal, definitively assigning both resonances. These techniques are invaluable for resolving ambiguities in complex spectra. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. nih.govoup.com

Electrospray Ionization is a soft ionization technique particularly well-suited for polar, and often thermally fragile, molecules like organophosphonates. nih.gov It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. mdpi.com

For this compound (Molecular Formula: C₆H₁₃O₃P, Molecular Weight: 164.14 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent ion peak at m/z 165.07, corresponding to the protonated molecule [M+H]⁺. Another common observation could be the sodiated adduct at m/z 187.05 [M+Na]⁺.

Collision-induced dissociation (CID) of the parent ion in a tandem mass spectrometry (MS/MS) experiment can provide further structural information. Common fragmentation pathways for protonated dialkyl alkylphosphonates include the loss of formaldehyde (B43269) or methanol (B129727) from the methoxy groups. rsc.orgresearchgate.net These fragmentation patterns help to confirm the identity of the phosphonate ester moiety. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds like this compound. In this method, the gas chromatograph separates individual components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern that serves as a molecular fingerprint.

This technique is crucial for assessing the purity of this compound and identifying any synthesis-related impurities or degradation products. The retention time from the GC provides a preliminary identification, while the mass spectrum confirms the identity and structure of the compound and its co-eluents. For instance, in the analysis of the related compound DMMP, GC-MS is routinely used for its verification and to detect low nanogram concentrations. nih.gov Methods have been developed that demonstrate high linearity and sensitivity, with detection limits as low as 0.331 ng/mL for DMMP in acetonitrile (B52724). nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a series of characteristic fragment ions resulting from the cleavage of the cyclopropylmethyl, methoxy, and phosphonate groups. Analysis of these fragmentation patterns allows for unambiguous structural confirmation.

Table 1: Illustrative GC-MS Parameters for Organophosphonate Analysis (based on DMMP)

Parameter Value/Condition Source
Column Type Capillary Column (e.g., TG-5 SilMS) mdpi.com
Column Dimensions 30 m x 0.25 mm i.d., 0.25 µm film thickness mdpi.com
Injection Mode Splitless or Split mdpi.com
Carrier Gas Helium or Nitrogen nih.gov
Temperature Program e.g., 60°C to 110°C mdpi.com
Detector Mass Spectrometer (Electron Ionization) nih.govmdpi.com
Detection Limit 1.24 g/kg (Static Headspace) nih.gov

| Quantification Limit | 0.62 µg/mL | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places).

This high accuracy allows for the determination of the elemental formula of the parent compound and its fragments. By comparing the experimentally measured accurate mass to the calculated theoretical mass, it is possible to confirm the elemental composition and distinguish between compounds with the same nominal mass but different chemical formulas. For the analysis of novel or synthesized phosphonates, HRMS is essential for validating the final product's identity. mdpi.compreprints.org This technique provides a high degree of confidence in the compound's structure, which is fundamental for subsequent research and application.

Table 2: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C6H13O3P
Monoisotopic Mass (Calculated) 164.0629 Da

| Instrumentation | Time-of-Flight (TOF), Orbitrap |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. The resulting spectrum is a plot of absorbance versus wavenumber, which reveals the characteristic vibrational modes of the molecule's functional groups.

For this compound, the FTIR spectrum would exhibit distinct absorption bands corresponding to its key structural features. The most prominent peaks would include a strong absorbance for the phosphoryl (P=O) stretch, characteristic C-O-P stretches from the methoxy groups, and various C-H stretching and bending vibrations from the methyl and cyclopropylmethyl moieties. Studies on analogous compounds like DMMP have used in-situ attenuated total reflection (ATR) FTIR to investigate adsorption and decomposition kinetics by monitoring characteristic vibrational modes. nih.gov Specifically, the ρ(PCH3) modes have been proposed as a reliable way to track reactions involving the phosphonate group. nih.gov

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source (Analogous Compounds)
P=O Stretching ~1250 cm⁻¹ researchgate.net
P-O-C Asymmetric Stretching ~1030-1050 cm⁻¹ researchgate.net
C-O-(P) Stretching ~1185 cm⁻¹ researchgate.net
P-C Stretching ~700-800 cm⁻¹
C-H (Alkyl) Stretching ~2850-3000 cm⁻¹ uci.edu

| CH₃-P | Symmetric Deformation (δs) | ~1315 cm⁻¹ | researchgate.net |

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for the analysis of non-volatile or thermally sensitive compounds. It is particularly useful for the quantification and purity assessment of this compound, especially in complex matrices. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases.

For organophosphonates, reverse-phase HPLC (RP-HPLC) is a common mode of separation, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). sielc.com A UV detector is often employed for quantification if the analyte possesses a chromophore. If not, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used. HPLC methods can be validated to demonstrate high precision and accuracy for quantifying the target compound and are suitable for applications ranging from purity analysis to pharmacokinetic studies. sielc.comsigmaaldrich.com

Table 4: Typical HPLC Parameters for Organophosphonate Analysis

Parameter Condition/Description Source
Mode Reverse-Phase (RP) sielc.com
Column C18, Newcrom R1, or similar sielc.com
Mobile Phase Acetonitrile/Water or Methanol/Water, often with an acid modifier (e.g., formic acid for MS compatibility) sielc.com
Detector UV, ELSD, Mass Spectrometry (MS) researchgate.netsielc.com

| Application | Purity assessment, quantification, isolation of impurities | sielc.comsigmaaldrich.com |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. As a standalone technique (without a mass spectrometer), GC is primarily used for quantitative analysis and to check for the presence of volatile impurities. The choice of detector is critical for achieving the required sensitivity and selectivity.

For phosphorus-containing compounds, a Flame Photometric Detector (FPD) is highly specific and sensitive. dtic.mildtic.mil The FPD works by combusting the eluted compounds in a hydrogen-rich flame and measuring the light emitted from specific species. For phosphorus, it detects a characteristic emission at 526 nm, allowing for the selective detection of phosphonates even in the presence of co-eluting non-phosphorus compounds. This selectivity is invaluable for analyzing this compound in complex environmental or biological samples. GC methods using FPD have been developed for the precise determination of various phosphonates in aqueous samples. dtic.mildtic.mil

Table 5: Illustrative GC-FPD System Configuration

Component Specification Purpose Source
Injector Split/Splitless Introduces a precise volume of the sample onto the column. mdpi.com
Column Capillary, various stationary phases Separates components of the mixture. mdpi.com
Oven Temperature-programmable Controls the volatility and migration of analytes through the column. mdpi.com

| Detector | Flame Photometric Detector (FPD) | Provides selective and sensitive detection of phosphorus-containing compounds. | dtic.mildtic.mil |

X-ray Diffraction Studies (for crystalline derivatives or related structures)

X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the context of this compound, while direct X-ray crystallographic data for the parent compound may be limited due to its liquid state at room temperature, studies on its crystalline derivatives or structurally related phosphonates provide invaluable insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions. These data are crucial for understanding the steric and electronic properties of the cyclopropylmethylphosphonate moiety and for computational modeling studies.

Analysis of crystalline derivatives allows for a precise determination of the three-dimensional arrangement of atoms, confirming the connectivity and conformation of the molecule in the solid state. This information is fundamental for structure-activity relationship (SAR) studies, where the biological activity of a series of compounds is correlated with their molecular structures.

Detailed research findings from a structurally related compound, dimethyl ((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)phosphonate, offer a pertinent example of the crystallographic data that can be obtained for this class of molecules. doaj.org The study of this crystalline solid provides key structural parameters that can be extrapolated to understand the conformational preferences of the phosphonate group and the spatial orientation of its substituents.

The crystal structure of this related dimethyl phosphonate was determined to be monoclinic with the space group P21/c. doaj.org The detailed crystallographic data are summarized in the table below.

Parameter Value
Empirical FormulaC23H33O4P
Formula Weight404.47
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.4629(3)
b (Å)11.4909(5)
c (Å)19.3341(9)
β (°)98.201(4)
Volume (ų)2300.73(16)
Z4
Temperature (K)298
Rgt(F)0.0550
wRref(F2)0.1109

Data sourced from the study on dimethyl ((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)phosphonate. doaj.org

Such crystallographic studies confirm the tetrahedral geometry around the phosphorus atom, a characteristic feature of phosphonates. The precise bond lengths and angles within the phosphonate group and its substituents provide a basis for understanding the electronic effects and steric hindrance that influence the reactivity and interaction of these molecules with biological targets. The packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonds and van der Waals interactions, can also be elucidated, offering insights into the solid-state properties of these materials.

Computational Chemistry and Theoretical Studies of Dimethyl Cyclopropylmethyl Phosphonate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Computational chemistry provides powerful tools for investigating the molecular and electronic properties of compounds like Dimethyl (cyclopropylmethyl)phosphonate. These methods allow for the detailed examination of characteristics that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method in chemistry and physics to investigate the electronic structure of many-body systems. arxiv.org It is favored for its balance between computational cost and accuracy. arxiv.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.org This involves finding the minimum energy conformation on the potential energy surface.

For phosphonate (B1237965) derivatives, DFT has been used to calculate optimized geometries, including bond lengths and angles. For instance, in a study on phosphonate derivatives, the calculated average distances for P=O and P–O bonds were reported as 1.49 Å and 1.63 Å, respectively. researchgate.net Such calculations provide fundamental insights into the molecule's structural framework.

Table 1: Representative Bond Distances in Phosphonates Calculated by DFT

Bond Calculated Average Distance (Å)
P=O 1.49
P–O 1.63
P–C 1.80

Note: This table is based on general findings for phosphonate derivatives and not specific to this compound. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. irjweb.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A larger gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a molecule that is more prone to chemical reactions. irjweb.com FMO analysis can be used to predict the most reactive sites within a molecule. researchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Description
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface of a molecule. researchgate.net

Typically, regions with negative potential (often colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and in identifying the most probable sites for chemical reactions. nih.gov

Computational Reaction Mechanism Elucidation

Computational methods are also employed to explore the pathways of chemical reactions, providing insights into their feasibility and kinetics.

Transition State Search and Energy Barrier Calculations

To understand how a chemical reaction proceeds, chemists use computational methods to identify the transition state, which is the highest energy point along the reaction pathway that connects reactants and products. researchgate.net The structure of the transition state is crucial for understanding the mechanism of a reaction. researchgate.net

By calculating the energy of the reactants and the transition state, the activation energy or energy barrier for the reaction can be determined. researchgate.net A lower energy barrier indicates a faster reaction. These calculations are essential for predicting reaction rates and for elucidating detailed reaction mechanisms. For example, in studies of reactions involving phosphonates, DFT has been used to model the energy profiles of different reaction pathways. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rutgers.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. rutgers.eduresearchgate.net

For molecules like phosphonates, MD simulations can be used to explore different stable conformations and the energy barriers between them. rutgers.edu This is particularly important for understanding how the molecule might bind to an enzyme or other target. Simulations can also reveal details about intermolecular interactions, such as hydrogen bonding patterns with water molecules. researchgate.net For instance, simulations of a related compound, dimethylmethylphosphonate, in water showed that on average, one molecule forms two hydrogen bonds with surrounding water via the phosphoryl oxygen atom. rutgers.eduresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Phosphonate Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.govwikipedia.org These models establish a mathematical relationship between the chemical's structure, represented by molecular descriptors, and its observed activity or property. wikipedia.org For phosphonate derivatives, QSAR and QSPR modeling has been instrumental in predicting their toxicity and other properties, thereby guiding the design of safer and more effective compounds.

A significant application of these models for phosphonates is in the field of toxicology. For instance, a QSPR model was developed to predict the toxicity of a series of 25 phosphonate derivatives using density functional theory (DFT). researchgate.netuaeh.edu.mx The model correlates the experimental median lethal dose (LD50) with quantum chemical descriptors. The key descriptors identified were the molecular volume (V), the charge of the most electronegative atom (q), and the energy of the Highest Occupied Molecular Orbital (EHOMO). researchgate.netuaeh.edu.mx This model demonstrated that the oxygen atom of the phosphoryl group (P=O) is crucial in the interaction mechanism with the acetylcholinesterase enzyme, a common target for organophosphorus toxicity. researchgate.netuaeh.edu.mx

Another study focused on the structure-toxicity relationships for a larger series of 60 phosphonates, developing QSAR and Quantitative Ecotoxicity Structure-Activity Relationship (QEcoSAR) models. nih.govresearchgate.net This research confirmed that the toxicity of phosphonates is significantly influenced by steric and geometric parameters of the molecules, which affect their ability to inhibit cholinesterase activity. nih.gov The models were validated using multiple linear regression (MLR), demonstrating the utility of computational approaches in assessing the environmental and biological risks of these compounds. nih.govresearchgate.net

The predictive power of these models is evaluated through various statistical metrics. A well-performing model will have high values for the squared correlation coefficient (R²) and adjusted R² (R²ADJ), and a low value for the standard deviation of the residuals. The table below summarizes the statistical validation of a QSPR model for predicting phosphonate toxicity. researchgate.net

Statistical Parameter Value Interpretation
82.71%Indicates a strong correlation between the predicted and observed toxicity.
R²ADJ80.24%Adjusted for the number of predictors, showing good model robustness.
F-statistic33.5Suggests the model is statistically significant.
Q²boot75.45%A measure of the model's predictive ability from bootstrapping, indicating good internal predictivity.

These studies underscore the importance of QSAR/QSPR in understanding the mechanisms of action and predicting the biological and environmental impact of phosphonate derivatives without the need for extensive experimental testing. nih.gov

Theoretical Investigations of Surface Interactions and Adsorption Phenomena

Computational chemistry provides critical insights into the interactions between phosphonate molecules and various surfaces, which is fundamental to applications such as surface functionalization, adhesion, and environmental remediation. Theoretical studies have elucidated the nature of chemical bonding and adsorption mechanisms at an atomic level.

One area of focus has been the adsorption of phosphonates on metal oxide surfaces. A computational study on the binding of phosphonates to aluminum oxide (AlOx) surfaces revealed that phosphonates form stronger bonds compared to carboxylates. acs.org This study, using DFT calculations, showed that the preferred binding mode of phosphonates—whether monodentate, bidentate, or tridentate—depends on the specific surface structure and the presence of water. acs.org This understanding is crucial for optimizing the self-assembly of organic films on such surfaces for applications in organic electronics. acs.org

The interaction of phosphonates with silica (B1680970) surfaces has also been investigated. Studies combining Nuclear Magnetic Resonance (NMR) and calorimetry with theoretical modeling have shown that the interaction of organophosphonates with functionalized silica surfaces often occurs through intermediary water molecules. nih.gov This highlights the complex role of the immediate environment in mediating surface interactions. Furthermore, the templating effect of water during the imprinting process on organosilicates has been supported by these theoretical results. nih.gov

In the context of environmental science, understanding the adsorption of phosphonates onto minerals is vital for predicting their fate and transport in soil and water. Studies on the competitive adsorption of phosphonates and phosphate (B84403) onto goethite (an iron oxyhydroxide) have shown that both substances are strongly adsorbed. nih.govresearchgate.net Surface complexation models have been developed to predict the competitive behavior in these systems, indicating that phosphonates can influence the adsorption of phosphate and vice versa. nih.gov The number of phosphonic acid groups on the molecule plays a significant role, with polyphosphonates having a more substantial impact on phosphate adsorption than monophosphonates. nih.govresearchgate.net

The table below summarizes findings from various theoretical investigations into phosphonate surface interactions.

Surface Material Key Findings from Theoretical Studies Primary Interaction/Bonding
Aluminum Oxide (AlOx)Phosphonates bind more strongly than carboxylates; binding mode (mono-, bi-, tridentate) depends on surface structure and water. acs.orgCovalent M-O-P bonds
Silica (Functionalized)Interactions are often mediated by surrounding water molecules. nih.govHydrogen bonding with surface water and silanol (B1196071) groups
Goethite (Iron Oxyhydroxide)Strong competitive adsorption with phosphate; polyphosphonates have a greater effect. nih.govresearchgate.netSurface complexation
Faujasite ZeolitesThe central pore provides a favorable site for adsorption; interaction involves hydrogen bonding between phosphate hydroxyl groups and zeolite oxygen atoms. mdpi.comresearchgate.netHydrogen bonding

These theoretical investigations provide a detailed picture of the molecular-level forces governing the interaction of phosphonates with surfaces, guiding the development of new materials and environmental technologies.

Applications in Advanced Organic Synthesis and Material Science

Dimethyl (cyclopropylmethyl)phosphonate as a Versatile Synthetic Building Block

The chemical reactivity of this compound allows it to serve as a versatile precursor and intermediate in the synthesis of a wide array of more complex molecules. Its utility is particularly pronounced in carbon-carbon bond formation and in the construction of diverse organophosphorus compounds with potential biological activity.

Utility in Horner–Wadsworth–Emmons Olefination Reactions

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon double bonds with high stereoselectivity. wikipedia.orgconicet.gov.ar The reaction involves the use of a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to produce an alkene, typically with a strong preference for the (E)-isomer. wikipedia.orgalfa-chemistry.com

This compound is a suitable reagent for this transformation. The reaction mechanism begins with the deprotonation of the carbon adjacent to the phosphorus atom by a base, creating a nucleophilic carbanion. wikipedia.orgyoutube.com This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. youtube.comyoutube.com The resulting intermediate subsequently collapses through a cyclic transition state to form the alkene and a water-soluble dialkylphosphate byproduct, which is easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com By employing this compound in an HWE reaction, chemists can introduce the cyclopropylmethylidene moiety into a target molecule. This is significant as the cyclopropyl (B3062369) group is a common structural motif in many biologically active compounds and natural products.

Key Advantages of the HWE Reaction:

Feature Description
High Nucleophilicity Phosphonate-stabilized carbanions are more nucleophilic and generally more reactive than the corresponding ylides used in the Wittig reaction, allowing them to react efficiently even with ketones. alfa-chemistry.com
Stereoselectivity The reaction typically yields (E)-alkenes with high selectivity, which is crucial for the synthesis of complex molecules with defined geometries. wikipedia.orgalfa-chemistry.com

| Simplified Purification | The dialkylphosphate byproduct is water-soluble, facilitating a straightforward workup and purification process via aqueous extraction. wikipedia.org |

Precursor for the Synthesis of Aminophosphonates and Related Bioisosteres

Aminophosphonates are structural analogs of natural α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid group. nih.gov This structural change makes them important bioisosteres—molecules that possess similar shapes and physical properties to a natural substrate, allowing them to interact with biological systems, often as enzyme inhibitors. scirp.org The carbon-phosphorus bond in these compounds is highly resistant to enzymatic and chemical hydrolysis, enhancing their stability in biological environments. scirp.orgscirp.org

This compound serves as a key intermediate for the synthesis of novel aminophosphonates. Research has demonstrated the synthesis of a new class of aminated (cyclopropylmethyl)phosphonate compounds starting from a closely related precursor, diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate. scirp.orgscirp.org In this process, the chlorinated precursor is reacted with various amines in the presence of a non-nucleophilic base, such as Hünig's base (diisopropylethylamine), to yield the desired aminated products. scirp.org This synthetic strategy highlights the role of (cyclopropylmethyl)phosphonates as a scaffold for introducing amino functionalities, thereby creating molecules with potential therapeutic applications, such as anticancer agents. scirp.orgscirp.org

Reactant AmineProductIsolated Yield (%)
Amyl AmineDiethyl ((1-(3-(pentylamino)propyl)cyclopropyl)methyl)phosphonate73%
Hexyl AmineDiethyl ((1-(3-(hexylamino)propyl)cyclopropyl)methyl)phosphonate71%
Heptyl AmineDiethyl ((1-(3-(heptylamino)propyl)cyclopropyl)methyl)phosphonate68%
Table based on the amination of a chlorinated diethyl (cyclopropylmethyl)phosphonate precursor, demonstrating the general applicability of the method. scirp.org

Intermediates in the Synthesis of Diverse Organophosphorus Compounds

The utility of this compound extends beyond HWE reactions and aminophosphonate synthesis. Organophosphorus compounds are a broad class of molecules with applications in medicine, agriculture, and industry. wikipedia.orggoogle.com The stable carbon-phosphorus bond is a key feature that imparts chemical and biological stability. mdpi.com

This compound can be chemically modified to create a variety of other organophosphorus derivatives. For instance, the phosphonate (B1237965) ester can be hydrolyzed to the corresponding phosphonic acid, which is a key functional group for applications in coordination chemistry and material science. Furthermore, the ester groups can be exchanged, or the cyclopropylmethyl moiety can be further functionalized. Its role as a synthetic intermediate is crucial for creating novel compounds with tailored properties for specific applications, including the development of enzyme inhibitors, antiviral drugs, and other bioactive molecules. mdpi.com

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

After hydrolysis to its corresponding phosphonic acid, the (cyclopropylmethyl)phosphonate ligand becomes a powerful building block for constructing complex supramolecular structures and advanced materials through coordination with metal ions.

Phosphonate Ligands for Metal Complexation and Self-Assembly Processes

Phosphonic acids, derived from the hydrolysis of phosphonate esters like this compound, are excellent ligands for a wide range of metal ions. umn.edu The phosphonate group (-PO₃H₂) is a versatile coordinating agent due to its multiple oxygen donor atoms and variable protonation states, which allow for diverse binding modes with metal centers. This versatility enables the formation of a wide array of metal-ligand complexes, from simple mononuclear species to intricate, self-assembled polynuclear structures and extended coordination polymers. researchgate.net

The coordination of metal ions by phosphonate ligands is a fundamental process in the self-assembly of larger, ordered architectures. mdpi.com The specific geometry and connectivity of the resulting metal-phosphonate complex are influenced by factors such as the nature of the metal ion, the structure of the organic group on the phosphonate (in this case, the cyclopropylmethyl group), and the reaction conditions (e.g., pH and temperature). These interactions are foundational to the development of new materials with tailored properties.

Development of Porous Metal Phosphonate Materials for Catalysis and Separation

When multidentate phosphonate ligands are combined with metal ions or metal clusters, they can form highly ordered, porous materials known as Metal-Organic Frameworks (MOFs) or Porous Coordination Polymers (PCPs). rsc.org MOFs are crystalline materials characterized by a regular network of metal nodes connected by organic linkers, creating pores and channels of a uniform size. mdpi.comrsc.org

Phosphonate-based MOFs have attracted significant attention because they often exhibit greater thermal and chemical stability compared to their more common carboxylate-based counterparts. This enhanced stability makes them particularly suitable for applications under demanding conditions, such as in catalysis and chemical separations. The pores within these materials can be designed to selectively adsorb specific molecules, making them useful for gas storage and separation. Furthermore, the metal centers or the organic linkers can be endowed with catalytic activity, leading to the development of highly efficient and reusable heterogeneous catalysts. mdpi.com The (cyclopropylmethyl)phosphonic acid ligand can be used to construct such frameworks, where the cyclopropylmethyl group would line the pores of the resulting material, influencing its size, shape, and chemical environment.

Surface Functionalization and Adsorption Science

Following a comprehensive review of available scientific literature, no specific research data was found detailing the direct application of this compound in the formation of self-assembled monolayers or its chelation properties in material contexts. The following sections are therefore based on the general behavior of phosphonate compounds, as specific studies on this compound for these applications are not present in the consulted resources.

Formation of Self-Assembled Monolayers (SAMs) on Material Surfaces

While specific studies on this compound are not available, the broader class of organophosphonates is well-documented for its ability to form robust Self-Assembled Monolayers (SAMs) on a variety of oxide-containing surfaces. This process is driven by the strong affinity of the phosphonate headgroup for metal oxides, leading to the formation of a dense, organized monolayer.

Table 1: General Characteristics of Phosphonate-Based Self-Assembled Monolayers

PropertyDescription
Headgroup Phosphonic acid (-PO(OH)₂)
Substrates Metal oxides (e.g., Al₂O₃, TiO₂, SiO₂, ZrO₂)
Binding Strong covalent and/or hydrogen bonding interactions
Advantages High thermal and chemical stability, dense packing
Applications Corrosion inhibition, surface passivation, biosensors, molecular electronics

This table presents generalized information for phosphonate compounds and not specifically for this compound due to a lack of available data.

Chelation Properties for Metal Ions in Material Contexts

The phosphonate functional group is known for its strong chelating properties, enabling it to bind effectively with a wide range of metal ions. This characteristic is leveraged in various material science applications, such as in the development of corrosion inhibitors, adsorbents for heavy metal removal, and in the formation of metal-organic frameworks.

The chelation typically involves the interaction of the oxygen atoms of the phosphonate group with the metal center, forming stable coordination complexes. The strength and selectivity of this binding are influenced by factors such as the pH of the medium, the nature of the metal ion, and the steric and electronic properties of the organic substituent on the phosphonate group. While the specific chelation behavior of this compound has not been documented in the reviewed literature, the general principles of phosphonate-metal ion interactions would be expected to apply.

Table 2: Common Metal Ions Chelated by Phosphonate Ligands

Metal IonTypical Application in Material Science
Iron (Fe²⁺, Fe³⁺)Corrosion inhibition on steel surfaces
Copper (Cu²⁺)Catalysis, antimicrobial surfaces
Zinc (Zn²⁺)Luminescent materials, corrosion protection
Zirconium (Zr⁴⁺)Formation of stable metal-phosphonate frameworks
Lanthanides (e.g., Eu³⁺, Tb³⁺)Development of luminescent materials and sensors

This table illustrates the general chelation behavior of phosphonate compounds. Specific data for this compound is not available.

Q & A

Q. What are the standard synthetic protocols for preparing dimethyl (cyclopropylmethyl)phosphonate?

The synthesis typically involves esterification of cyclopropanemethylphosphonic acid with methanol under acidic catalysis (e.g., HCl or H₂SO₄). Purification via fractional distillation or column chromatography is critical to remove residual solvents and byproducts. Hazard analysis, including risk assessment for exothermic reactions and handling of corrosive reagents, should precede synthesis (see "Prudent Practices in the Laboratory" guidelines) .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact.
  • Avoidance of dust generation; employ wet methods or closed systems during transfer.
  • Immediate cleanup of spills using inert absorbents (e.g., vermiculite) to prevent environmental contamination .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ³¹P NMR : Identifies phosphorus environment (δ ~20–30 ppm for phosphonates).
  • ¹H/¹³C NMR : Resolves cyclopropane ring protons (δ 0.5–1.5 ppm) and methyl ester groups.
  • Mass spectrometry (EI-MS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns. Reference databases like NIST provide spectral validation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for phosphonate-mediated alkene formation?

A 2³ factorial design can evaluate variables:

  • Factors : Temperature (60–100°C), solvent polarity (THF vs. DCM), and base stoichiometry (1.0–2.0 eq).
  • Response : Yield of alkene product.
    Statistical analysis (ANOVA) identifies significant interactions, reducing experimental iterations while maximizing efficiency .

Q. How to resolve contradictions in reported yields for cyclopropane ring-opening reactions using this phosphonate?

  • Controlled replication : Standardize reagents (e.g., anhydrous solvents), and monitor reaction progress via in situ techniques (e.g., FTIR).
  • Kinetic profiling : Compare rate constants under identical conditions to isolate variables (e.g., catalyst deactivation).
  • Meta-analysis : Cross-reference solvent purity and substrate ratios across studies .

Q. What computational methods predict the reactivity of this compound in cyclopropane ring-opening reactions?

  • Density Functional Theory (DFT) : Models transition states to assess steric effects from the cyclopropane moiety.
  • Molecular Dynamics (MD) : Simulates solvent interactions and diffusion limitations.
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .

Q. How to address gaps in chronic toxicity data for this compound?

  • Read-across analysis : Compare with structurally similar phosphonates (e.g., dimethyl methylphosphonate) for toxicity endpoints.
  • In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic stability and cytotoxicity.
  • Computational toxicology : Apply OECD QSAR Toolbox to predict ecotoxicological profiles .

Q. What advanced separation techniques improve purification efficiency of phosphonate esters?

  • Nanofiltration membranes : Separate low-MW byproducts (e.g., methyl esters) using size-exclusion principles.
  • Simulated Moving Bed (SMB) chromatography : Enhances resolution of stereoisomers or regioisomers.
  • Crystallization optimization : Screen solvents (e.g., EtOAc/hexane) to maximize yield and purity .

Q. How do isotopic labeling studies elucidate the mechanism of phosphonate-mediated C–C bond formation?

  • ¹³C-labeled cyclopropane : Tracks ring-opening pathways via NMR or MS.
  • ²H kinetic isotope effects : Quantify rate-determining steps (e.g., proton transfer vs. nucleophilic attack).
  • In situ IR spectroscopy : Monitors intermediate formation (e.g., betaine intermediates in Horner-Wadsworth-Emmons reactions) .

Q. What role does the cyclopropane moiety play in modifying polymer properties when using this phosphonate as a monomer?

  • Ring-strain effects : Enhances reactivity in radical polymerization, leading to crosslinked networks.
  • Thermal stability : Cyclopropane incorporation improves glass transition temperatures (Tg) in polyphosphonates.
  • Applications : Flame-retardant additives or high-strength composites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.